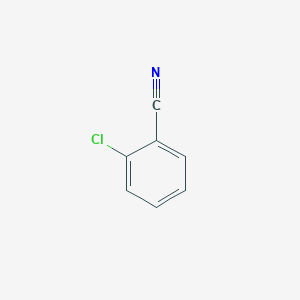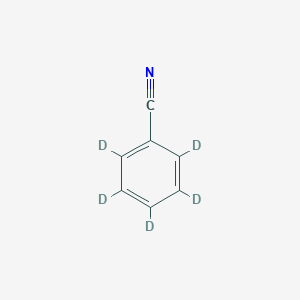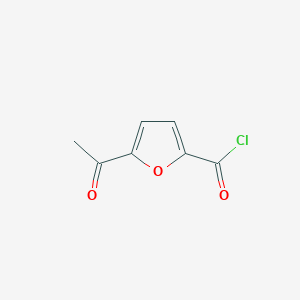
Anad-GM1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anandamide, also known as Anand-GM1, is a naturally occurring endocannabinoid that is produced in the human body. It is a lipid molecule that acts as a neurotransmitter and is involved in various physiological processes, including pain, appetite, and mood regulation. Anand-GM1 has gained significant attention in the scientific community due to its potential therapeutic applications and its role in the endocannabinoid system.
Mechanism of Action
Anad-GM1 acts on the endocannabinoid system, which is a complex network of receptors and neurotransmitters that are involved in various physiological processes. Anad-GM1 binds to CB1 and CB2 receptors, which are located throughout the body, including the brain, immune system, and gastrointestinal tract. When Anad-GM1 binds to these receptors, it can modulate various physiological processes, including pain, appetite, and mood regulation.
Biochemical and Physiological Effects:
Anad-GM1 has been found to have several biochemical and physiological effects. Studies have shown that Anad-GM1 can reduce the activity of certain enzymes that are involved in inflammation, which can help to reduce pain and swelling. Additionally, Anad-GM1 has been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
Anad-GM1 has several advantages and limitations for lab experiments. One advantage is that it is a naturally occurring compound, which means that it is less likely to have adverse effects on cells and tissues. Additionally, Anad-GM1 is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation is that Anad-GM1 can be difficult to work with due to its lipid nature, which can make it challenging to dissolve in aqueous solutions.
Future Directions
There are several future directions for research on Anad-GM1. One area of interest is its potential therapeutic applications, particularly in the treatment of pain and mood disorders. Additionally, researchers are interested in exploring the role of Anad-GM1 in the endocannabinoid system and its interactions with other neurotransmitters and receptors. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of Anad-GM1, which could help to inform the development of new drugs and therapies.
Synthesis Methods
Anad-GM1 is synthesized from arachidonic acid, which is a polyunsaturated fatty acid found in cell membranes. The synthesis of Anad-GM1 involves the action of several enzymes, including phospholipase A2, which releases arachidonic acid from the cell membrane, and N-acyltransferase, which catalyzes the transfer of an acyl group to arachidonic acid to form Anad-GM1.
Scientific Research Applications
Anad-GM1 has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that Anad-GM1 can act as a natural pain reliever and can help to reduce inflammation in the body. Additionally, Anad-GM1 has been found to have anti-anxiety and antidepressant effects, making it a potential treatment for mood disorders.
properties
CAS RN |
116926-94-4 |
|---|---|
Product Name |
Anad-GM1 |
Molecular Formula |
C73H122N8O33 |
Molecular Weight |
1641.8 g/mol |
IUPAC Name |
2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[6-[(E)-2-[12-(4-azido-2-nitroanilino)dodecanoylamino]-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)-5-[(2-tritioacetyl)amino]oxane-2-carboxylic acid |
InChI |
InChI=1S/C73H122N8O33/c1-4-5-6-7-8-9-10-11-12-14-17-20-23-26-45(89)43(78-52(92)27-24-21-18-15-13-16-19-22-25-30-75-42-29-28-41(79-80-74)31-44(42)81(103)104)38-105-69-61(99)59(97)63(50(36-85)108-69)110-71-62(100)67(114-73(72(101)102)32-46(90)53(76-39(2)87)66(113-73)55(93)47(91)33-82)64(51(37-86)109-71)111-68-54(77-40(3)88)65(57(95)49(35-84)106-68)112-70-60(98)58(96)56(94)48(34-83)107-70/h23,26,28-29,31,43,45-51,53-71,75,82-86,89-91,93-100H,4-22,24-25,27,30,32-38H2,1-3H3,(H,76,87)(H,77,88)(H,78,92)(H,101,102)/b26-23+/i2T |
InChI Key |
PCZAVKSTJLZSAQ-PVZBSJBISA-N |
Isomeric SMILES |
[3H]CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)CO)OC5C(OC(C(C5O)O)OCC(C(/C=C/CCCCCCCCCCCCC)O)NC(=O)CCCCCCCCCCCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])CO)O)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)NC(=O)CCCCCCCCCCCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)NC(=O)CCCCCCCCCCCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])O |
synonyms |
12-((4-azido-2-nitrophenyl)amino)dodecanoyl-GM1 ANAD-GM1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



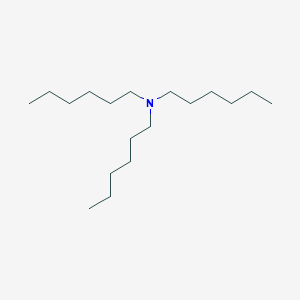
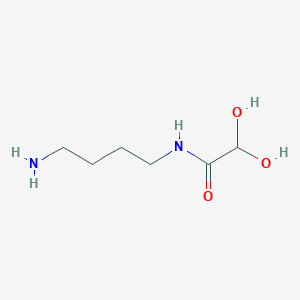
![3-Bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B47931.png)
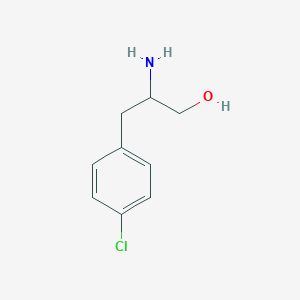
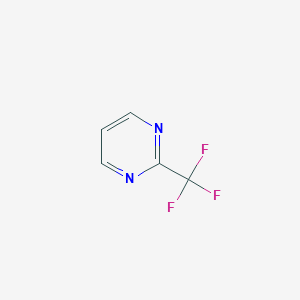
![5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B47936.png)
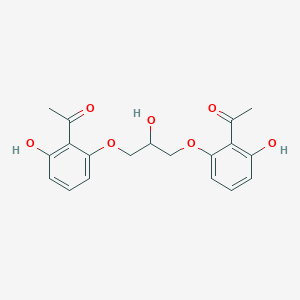

![6-Amino-2,3-dihydro-1-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4(1H)-pyrimidinone](/img/structure/B47940.png)
![Dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B47941.png)
